4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-16-7-10-19(11-8-16)29(26,27)23-18-9-12-20-17(15-18)5-3-13-24(20)22(25)21-6-4-14-28-21/h4,6-12,14-15,23H,2-3,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJTUKXSLLYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the thiophene-2-carbonyl group: This step involves the acylation of the tetrahydroquinoline derivative using thiophene-2-carbonyl chloride.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzene sulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted sulfonamides.
Scientific Research Applications
4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to the presence of the thiophene and sulfonamide moieties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor modulation, particularly in the context of kinases and other signaling proteins.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Receptor Modulation: The compound can bind to receptors, altering their conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Lipophilicity (logP/logD):
- The ethyl substituent in the target compound is expected to confer higher lipophilicity compared to the fluoro derivative (logP 4.3085) but lower than the chloro analog (logP 4.8742). Alkyl groups like ethyl enhance membrane permeability but may reduce aqueous solubility .
- Methoxy and dimethoxy substituents (e.g., ) increase polarity, lowering logP and improving solubility, albeit at the cost of reduced passive diffusion.
Molecular Weight and Steric Effects:
- Hydrogen Bonding and Polarity: Methoxy and dimethoxy groups introduce additional hydrogen bond acceptors (7–8 vs.
Structural and Functional Implications
- Tetrahydroquinoline Core: All compared compounds share the tetrahydroquinoline scaffold, which provides conformational rigidity and may enhance selectivity in enzyme inhibition (e.g., NOS isoforms) . Substitutions at the 6- or 7-position of tetrahydroquinoline (e.g., vs. ) could alter spatial orientation in binding pockets.
Sulfonamide Linkage:
- The sulfonamide group is conserved across analogs, contributing to hydrogen bonding and electrostatic interactions with biological targets.
Biological Activity
The compound 4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide represents a complex organic structure that combines a sulfonamide group with a benzene ring, a tetrahydroquinoline moiety, and a thiophene-2-carbonyl group. This unique configuration suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Structure and Properties
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Sulfonamide Group | Enhances solubility and biological activity |
| Benzene Ring | Provides hydrophobic interactions |
| Tetrahydroquinoline Moiety | Known for various biological activities |
| Thiophene-2-carbonyl Group | Potential for interaction with biological targets |
Biological Activities
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
- Antimicrobial Properties : The compound shows potential as an antimicrobial agent against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and fungal infections.
- Antitumor Activity : The tetrahydroquinoline derivatives are particularly noted for their anticancer properties. Preliminary studies suggest that this compound may selectively inhibit tumor cell proliferation through specific molecular interactions .
- Modulation of Biological Pathways : The presence of multiple functional groups allows this compound to interact with various receptors and enzymes, potentially modulating pathways related to cell proliferation and apoptosis .
While the precise mechanism of action for this specific compound remains to be fully elucidated, its structural components suggest several possible interactions:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways.
- Receptor Binding : The tetrahydroquinoline moiety could bind to specific receptors implicated in cancer and inflammation.
- Cellular Uptake : The unique structure may facilitate cellular uptake, enhancing bioavailability.
Case Studies
A review of existing literature reveals several case studies that highlight the biological activity of related compounds:
- Antimicrobial Study : A compound structurally similar to the target was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This suggests potential for development as a new antibiotic.
- Antitumor Evaluation : In vitro studies on human cancer cell lines (e.g., HepG2) demonstrated that derivatives of tetrahydroquinoline exhibit cytotoxic effects, indicating that modifications to the structure can enhance efficacy against specific cancer types .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of This compound is crucial for its therapeutic application. Preliminary computational studies suggest favorable absorption and distribution characteristics. However, further empirical studies are necessary to determine:
- Bioavailability
- Metabolism
- Excretion Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
